Home > Products > Screening Compounds P79762 > N-Bromoacetazolamide
N-Bromoacetazolamide - 17124-38-8

N-Bromoacetazolamide

Catalog Number: EVT-1194967
CAS Number: 17124-38-8
Molecular Formula: C4H5BrN4O3S2
Molecular Weight: 301.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

N-Bromoacetazolamide falls under the category of sulfonamide derivatives and is specifically classified as a carbonic anhydrase inhibitor. Its structural modifications enhance its reactivity and specificity toward certain enzyme active sites, making it a valuable tool in biochemical studies.

Synthesis Analysis

The synthesis of N-Bromoacetazolamide typically involves the bromination of acetazolamide. The general method can be summarized as follows:

  1. Starting Material: Acetazolamide (1.11 g, approximately 5 mmoles).
  2. Reagents: Bromine or a bromoacetylating agent.
  3. Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure selective bromination at the acetyl group.
  4. Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to isolate N-Bromoacetazolamide from unreacted starting materials and by-products.

The synthesis process can be influenced by factors such as reaction time, temperature, and the stoichiometry of reagents used, which need to be optimized for maximum yield and purity .

Molecular Structure Analysis

N-Bromoacetazolamide features a complex molecular structure characterized by:

  • Molecular Formula: C₈H₈BrN₃O₃S
  • Molecular Weight: Approximately 192.14 g/mol.
  • Functional Groups: The compound contains a bromo substituent, an acetyl group, and a sulfonamide moiety.

The presence of the bromine atom enhances its electrophilic character, allowing it to engage in covalent interactions with nucleophilic residues in enzymes, particularly histidine residues in carbonic anhydrase .

Chemical Reactions Analysis

N-Bromoacetazolamide participates in several significant chemical reactions:

  1. Covalent Binding: The primary reaction of interest involves the covalent modification of carbonic anhydrase enzymes. The bromoacetyl group reacts with histidine residues in the active site, forming a stable covalent bond.
  2. Rearrangement Reactions: Under certain conditions, N-Bromoacetazolamide can undergo rearrangement to form other reactive species that may interact with different biological targets.
  3. Hydrolysis: In aqueous environments, it can hydrolyze to release acetazolamide and bromide ions, impacting its inhibitory activity.

These reactions are critical for understanding how N-Bromoacetazolamide functions as an inhibitor and its potential effects on enzyme kinetics .

Mechanism of Action

The mechanism of action of N-Bromoacetazolamide primarily involves:

  • Covalent Modification: Upon binding to the active site of carbonic anhydrase, the bromoacetyl moiety forms a covalent bond with a histidine residue. This modification inhibits the enzyme's catalytic activity by blocking substrate access and altering the enzyme's conformation.
  • Inhibition Dynamics: The binding affinity and inhibition kinetics can vary based on factors such as pH and ionic strength, which influence the protonation state of histidine residues.

This mechanism highlights the importance of N-Bromoacetazolamide in studying enzyme inhibition and provides insights into drug design targeting similar pathways .

Physical and Chemical Properties Analysis

N-Bromoacetazolamide exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: The compound is stable under acidic conditions but may decompose under strong alkaline conditions or prolonged exposure to light.
  • Melting Point: The melting point is typically around 180°C, indicating good thermal stability for laboratory handling.

These properties are essential for practical applications in biochemical assays and drug formulation .

Applications

N-Bromoacetazolamide has several scientific applications:

  1. Enzyme Inhibition Studies: It serves as a tool for investigating the mechanisms of carbonic anhydrase and other related enzymes.
  2. Drug Development: Insights gained from studies using this compound can inform the design of novel inhibitors for therapeutic use against conditions like glaucoma or altitude sickness.
  3. Biochemical Research: It aids in understanding protein-ligand interactions, providing valuable data for structural biology and medicinal chemistry.
Introduction to N-Bromoacetazolamide

Chemical Definition and Nomenclature of N-Bromoacetazolamide

N-Bromoacetazolamide (systematic name: N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-2-bromoacetamide) is a chemically modified derivative of the classic carbonic anhydrase (CA) inhibitor acetazolamide. Its molecular formula is C₄H₅BrN₄O₃S₂, with a molecular weight of 317.15 g/mol. Structurally, it features a bromoacetamide moiety (-NHCOCH₂Br) attached to the sulfonamide nitrogen of the 1,3,4-thiadiazole-2-sulfonamide scaffold characteristic of acetazolamide derivatives [5] [10]. This bromoalkyl group confers electrophilic reactivity, enabling covalent bond formation with nucleophilic residues in enzyme active sites [3] [8].

  • Nomenclature Hierarchy:
  • Parent compound: Acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide) [10]
  • Functional modification: Bromoacetamide substitution at the acetamide nitrogen
  • IUPAC designation: 2-Bromo-N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]acetamide

  • Structural Significance:The thiadiazole ring provides sulfonamide coordination to the zinc ion in CA active sites, while the bromoacetamide group acts as an alkylating agent. This dual functionality allows initial reversible binding followed by irreversible covalent modification [3]. The compound’s reactivity is pH-dependent, with optimal nucleophilic substitution occurring above pH 6.0 where histidine imidazole groups are deprotonated [3].

Table 1: Structural Comparison of Acetazolamide and N-Bromoacetazolamide

FeatureAcetazolamideN-Bromoacetazolamide
Molecular FormulaC₄H₆N₄O₃S₂C₄H₅BrN₄O₃S₂
Molecular Weight222.25 g/mol317.15 g/mol
Reactive GroupAcetamide (-NHCOCH₃)Bromoacetamide (-NHCOCH₂Br)
CA Binding MechanismReversible inhibitionIrreversible covalent labeling
Key Functional AtomsSulfonamide S(=O)₂NH₂Sulfonamide + C-Br bond

Molecular Visualization: The planar thiadiazole ring orients the sulfonamide group toward the CA zinc ion, while the bromoacetamide side chain extends toward solvent-accessible regions of the active site cleft. This spatial arrangement facilitates covalent modification of residues adjacent to the metal center [3] [4].

Historical Development and Discovery in Carbonic Anhydrase Research

The development of N-Bromoacetazolamide emerged from 1970s investigations into affinity labeling strategies for enzyme active sites. Early studies with simple alkylating agents like bromoacetate demonstrated covalent modification of histidine residues in bovine carbonic anhydrase B (BCA B), but lacked binding specificity [3]. The breakthrough came with the design of sulfonamide-based affinity labels that combined CA-targeting motifs with electrophilic groups.

  • Chronology of Key Discoveries:
  • 1970: Identification of histidine modification in CA by bromoacetate, establishing covalent labeling feasibility [3]
  • 1972: Synthesis of N-Bromoacetylacetazolamide (early synonym for N-Bromoacetazolamide) by linking bromoacetyl to acetazolamide’s sulfonamide nitrogen [3]
  • 1977: Characterization of the second reactive site in bovine CA B using bromoacetazolamide, revealing heterogeneity in enzyme labeling patterns [2]

Table 2: Milestones in Covalent CA Inhibitor Development

YearCompoundResearch ContributionSignificance
1970BromoacetateFirst CA histidine modifierProof-of-concept for covalent labeling
1972N-BromoacetazolamideTargeted CA inhibitor with sulfonamide zinc anchorEnabled precise active site mapping
1977BromoacetazolamideIdentification of secondary reactive sites in BCA BRevealed active site microheterogeneity

The strategic incorporation of acetazolamide’s thiadiazole-sulfonamide pharmacophore provided unprecedented binding specificity. Unlike non-targeted alkylators, N-Bromoacetazolamide achieved >90% covalent modification at CA active sites within 30 minutes at pH 7.0, with minimal off-target labeling [3]. This precision stemmed from its dual-affinity design: the sulfonamide group coordinates the catalytic zinc ion with Kd ~10 nM, positioning the bromoacetamide group within 3-5 Å of nucleophilic histidine residues (His64 in human CA II) for efficient SN₂ reaction [3] [4].

  • Impact on Enzyme Mechanism Studies:N-Bromoacetazolamide enabled the first direct evidence that:
  • Human CA B contains two distinct reactive nucleophiles near its active site
  • The primary modification site is a functionally critical histidine (later identified as His64 in CA II)
  • Activity loss correlates with modification stoichiometry (1:1 enzyme-inhibitor adduct) [3]

Role as a Covalent Labeling Agent in Enzyme Studies

N-Bromoacetazolamide functions as an affinity-directed irreversible inhibitor that exploits carbonic anhydrase’s high affinity for sulfonamides to deliver a site-specific alkylating group. Its mechanism involves three sequential steps:

  • Reversible Complex Formation:The sulfonamide group coordinates the active site zinc ion via deprotonated nitrogen (pKa ~7.0), establishing initial binding with Kd = 8.5 × 10⁻⁹ M [3]. This positions the bromoacetamide carbonyl within hydrogen-bonding distance of His64.

  • Nucleophilic Displacement:The N-3 nitrogen of His64 attacks the methylene carbon of the bromoacetamide group, displacing bromide via bimolecular nucleophilic substitution (SN₂). This forms a stable imidazole-ethylacetamide covalent adduct [3].

  • Irreversible Inactivation:Covalent modification disrupts the proton shuttle mechanism essential for CA catalysis, reducing kcat for CO₂ hydration by >95% while minimally affecting substrate binding (Km unchanged) [3] [4].

  • Experimental Applications:
  • Active Site Topography Mapping: Identified spatial relationships between zinc coordination site and adjacent nucleophiles in human CA B [3]
  • Catalytic Proton Shuttle Characterization: Confirmed His64 as the proton transfer residue in α-CAs through activity loss upon alkylation [4]
  • Isoform Differentiation: Demonstrated variable labeling kinetics between CA I (slow) and CA II (fast) due to active site structural variations [3]

Table 3: Covalent Labeling Efficiency in Carbonic Anhydrase Isozymes

IsoformLabeling Rate (k₂, M⁻¹min⁻¹)Modification SiteResidual Activity (%)
Human CA I1.2 × 10³His2006.2 ± 0.8
Human CA II2.8 × 10⁴His643.1 ± 0.3
Bovine CA B9.5 × 10³His658.7 ± 1.1
  • Advantages Over Classical Inhibitors:
  • Covalent Complex Stability: Enables denaturing electrophoresis and mass spectrometry analysis without complex dissociation [3]
  • Stoichiometric Tracking: Radiolabeled (¹⁴C-bromo) derivatives quantify modified residues
  • Allosteric Site Probing: Modified CA variants reveal communication between active site and regulatory regions [4]

  • Technical Considerations:Optimal labeling requires:

  • pH >6.5 to ensure histidine nucleophilicity
  • Ionic strength <100 mM to prevent non-specific binding
  • 30-60 minute incubation at 25°C
  • Quenching with thiol reagents (e.g., 2-mercaptoethanol) to halt reaction [3]

Properties

CAS Number

17124-38-8

Product Name

N-Bromoacetazolamide

IUPAC Name

N-bromo-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C4H5BrN4O3S2

Molecular Weight

301.1 g/mol

InChI

InChI=1S/C4H5BrN4O3S2/c1-2(10)9(5)3-7-8-4(13-3)14(6,11)12/h1H3,(H2,6,11,12)

InChI Key

JQFKQBZDQYWOGP-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=NN=C(S1)S(=O)(=O)N)Br

Synonyms

N-bromoacetazolamide

Canonical SMILES

CC(=O)N(C1=NN=C(S1)S(=O)(=O)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.